molecular formula C27H27N3O3 B2982881 4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one CAS No. 890633-75-7

4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one

Katalognummer: B2982881
CAS-Nummer: 890633-75-7
Molekulargewicht: 441.531
InChI-Schlüssel: SXUWXMUMUMTFPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 491874-24-9) is a benzimidazole-pyrrolidinone hybrid with a 2-methoxyphenoxyethyl substituent and an o-tolyl group. Its structure combines a benzo[d]imidazole core linked to a pyrrolidin-2-one ring, functionalized with a phenoxyethyl side chain and an aromatic o-tolyl moiety. This design leverages the pharmacological versatility of benzimidazoles, which are known for antimicrobial, anticancer, and enzyme-modulating activities . The compound’s synthesis likely involves condensation and substitution reactions, as seen in analogous benzimidazole derivatives (e.g., nucleophilic aromatic substitution or SNAr reactions) .

Eigenschaften

IUPAC Name

4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19-9-3-5-11-22(19)30-18-20(17-26(30)31)27-28-21-10-4-6-12-23(21)29(27)15-16-33-25-14-8-7-13-24(25)32-2/h3-14,20H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUWXMUMUMTFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of the 2-(2-methoxyphenoxy)ethyl Group: This step often involves nucleophilic substitution reactions where the benzimidazole core reacts with 2-(2-methoxyphenoxy)ethyl halide in the presence of a base.

    Formation of the Pyrrolidinone Ring: The final step involves cyclization reactions where the intermediate product is treated with reagents that facilitate the formation of the pyrrolidinone ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the benzimidazole core, potentially converting it to a dihydrobenzimidazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole and pyrrolidinone rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole and pyrrolidinone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound can be used to study the interactions of benzimidazole derivatives with biological targets, such as enzymes or receptors.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific pathways in diseases such as cancer or infectious diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The pyrrolidinone ring can enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight Key Features Reference
4-(1-(2-(2-Methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one 2-Methoxyphenoxyethyl, o-tolyl ~405.43 g/mol Enhanced lipophilicity from methoxy and methyl groups; potential CNS activity
1-Benzyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (CAS: 847396-56-9) Benzyl, 4-methylphenoxyethyl ~443.52 g/mol Increased steric bulk; benzyl group may improve blood-brain barrier penetration
1-(4-Fluorophenyl)methyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one 4-Fluorobenzyl, 4-methylphenoxyethyl ~443.51 g/mol Fluorine substitution enhances metabolic stability and bioavailability
1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one 4-Butylphenyl, piperidinyl-oxoethyl ~473.59 g/mol Piperidine moiety introduces basicity; potential for kinase inhibition
5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Aryl, naphthalenyl-thiazol ~494.55 g/mol Thiazole and naphthalene groups confer fluorescence and anticancer activity

Key Observations:

  • Lipophilicity and Bioavailability: The target compound’s 2-methoxyphenoxyethyl group increases lipophilicity compared to analogues with unsubstituted phenoxyethyl chains (e.g., 4-methylphenoxyethyl in ). However, fluorinated derivatives (e.g., ) show superior metabolic stability.
  • Pharmacophore Diversity : The piperidinyl-oxoethyl substituent in introduces hydrogen-bonding capability, contrasting with the purely aromatic o-tolyl group in the target compound.
  • Biological Activity : Thiazole-naphthalene hybrids (e.g., ) exhibit fluorescence and anticancer properties, whereas the target compound’s activity remains underexplored but may align with benzimidazole-mediated enzyme modulation .

Pharmacological and Industrial Relevance

  • Antimicrobial Activity : Benzimidazole-thiazole hybrids (e.g., ) inhibit E. coli and S. aureus (MIC: 8–32 µg/mL), implying the target compound may share similar mechanisms .
  • Enzyme Modulation : Analogues like (e.g., P300-C) act as acetyltransferase inhibitors, highlighting benzimidazole’s role in epigenetic drug development .
  • Material Science : Fluorescent derivatives (e.g., ) are used in optoelectronics, though the target compound’s methoxy group may limit conjugation compared to bipyridine systems .

Biologische Aktivität

The compound 4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one , identified by its CAS number 912902-89-7, is a complex organic molecule that combines several pharmacologically relevant structural motifs. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

This compound features a benzimidazole core, a pyrrolidinone moiety, and a methoxyphenoxy group. The unique combination of these elements suggests potential interactions with various biological targets, enhancing its medicinal chemistry profile.

FeatureDescription
Molecular Formula C30H31N3O4
Molecular Weight 497.6 g/mol
Key Structural Components Benzimidazole, Pyrrolidinone

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Many benzimidazole derivatives have shown significant COX-II inhibitory activity, which is crucial for anti-inflammatory effects .
  • Antimicrobial Properties : The presence of the benzimidazole core is associated with various antimicrobial activities, suggesting potential applications in treating infections.

In Vitro Studies

Recent studies have demonstrated that derivatives of benzimidazole exhibit varying degrees of COX-I and COX-II inhibition. For instance, compounds structurally related to our target compound have shown IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating moderate to strong inhibitory potential . The selectivity index (S.I.) for these compounds often exceeds that of established drugs like Celecoxib.

Case Study: COX-II Inhibition

In a comparative study, a derivative similar to our compound was evaluated for its anti-inflammatory effects in vivo. Results showed an inhibition rate of approximately 64.28% compared to 57.14% for Celecoxib, highlighting its potential as a therapeutic agent in managing inflammatory conditions .

Potential Applications

The unique structure of 4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one suggests several promising applications:

  • Anti-inflammatory Drugs : Given its COX-II inhibitory activity.
  • Antimicrobial Agents : Due to the benzimidazole component.
  • Cancer Therapeutics : Similar structures have shown anticancer properties in various studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.